The HIR2 protein is primarily studied in yeast models, particularly Saccharomyces cerevisiae, where it functions as a repressor of histone gene transcription. This protein's activity is essential for maintaining proper cell cycle regulation and ensuring that histone genes are expressed at appropriate levels during DNA replication and transcription processes .
HIR2 falls under the category of chromatin assembly factors and is classified as a transcriptional repressor. It is part of a conserved eukaryotic pathway that facilitates histone replacement and chromatin remodeling, crucial for various cellular processes including DNA repair, replication, and transcription .
The synthesis of HIR2 protein can be achieved through several methods, including:
In vitro translation systems can be employed to produce HIR2 using either linear or plasmid DNA templates. Coupled transcription-translation systems are particularly effective as they streamline the process by combining both stages into one reaction mixture .
HIR2 participates in several biochemical reactions related to histone deposition and chromatin remodeling. It acts primarily through interactions with other proteins in the HIR complex:
Electrophoretic mobility shift assays have demonstrated that the addition of the HIR complex increases the stability and formation of these nucleoprotein complexes, suggesting a cooperative mechanism between HIR proteins and histones during chromatin assembly .
The mechanism by which HIR2 functions involves several key steps:
Studies have shown that mutations in either HIR1 or HIR2 disrupt normal cell cycle regulation, leading to unregulated expression of histone genes throughout the cell cycle .
HIR2 exhibits properties typical of transcriptional repressors, including interaction with DNA-binding domains and other regulatory proteins. Its stability and function are influenced by post-translational modifications such as phosphorylation or acetylation.
The study of HIR2 protein has significant implications in various fields:
The HIR2 protein (systematic name YOR038C) in Saccharomyces cerevisiae features a conserved N-terminal WD40 repeat domain that adopts a seven-bladed β-propeller structure. This domain spans approximately 300 amino acids and serves as a critical protein-protein interaction platform. Structural analyses reveal that each blade consists of 4-6 antiparallel β-strands, with conserved Gly-His and Trp-Asp (WD) dipeptides stabilizing the propeller fold. The WD40 domain directly mediates binding to Hpc2 (the yeast homolog of mammalian UBN1) through an antiparallel β-sheet interface, facilitating assembly of the histone regulation (HIR) complex [5] [9]. Functional studies demonstrate that mutations in the blade 3 region (particularly residues Pro⁴³² and Glu⁴⁵⁶) disrupt Hpc2 binding, leading to derepression of histone genes HTA1-HTB1 and impaired nucleosome assembly. This establishes the WD40 domain as essential for chaperone complex functionality and epigenetic regulation [5] [3].
Table 1: Key Structural Domains of HIR2
Domain | Position | Structural Features | Functional Role |
---|---|---|---|
WD40 repeats | 1-300 | 7-bladed β-propeller; conserved GH/WD motifs | Hpc2/UBN1 binding; complex scaffolding |
Central domain | 301-600 | Predicted disordered regions | ASF1 interaction; histone recruitment |
C-terminal domain | 601-875 | Basic residues; bipartite NLS | Nuclear import; DNA binding |
HIR2 contains a C-terminal bipartite nuclear localization signal (NLS) characterized by two clusters of basic residues (KR/KR) separated by a 10–12 amino acid linker. This NLS conforms to the classical KR-X₁₀-₁₂-KKK pattern observed in nuclear-targeted proteins and is necessary for nuclear import. Experimental evidence confirms that HIR2 accumulates in the nucleus during normoxia but relocalizes to the cytosol under hypoxic conditions, indicating regulated nuclear access. Mutational studies show that substitution of lysine residues within the second basic cluster disrupts nuclear import, coinciding with loss of transcriptional repression at histone gene promoters [9] [10] [3]. Notably, the bipartite NLS overlaps with DNA-binding regions, suggesting evolutionary co-option of DNA-binding mechanisms for nuclear compartmentalization [10].
HIR2 shares significant homology with Hir1 (yeast) and HIRA (mammals), particularly within the WD40 domain (65% similarity) and histone-binding regions. However, key structural differences exist:
While comprehensive PTM mapping for HIR2 remains incomplete, indirect evidence suggests regulation by phosphorylation and ubiquitination:
Recent cryo-electron microscopy (cryo-EM) analyses of the yeast HIR complex (resolved at 2.9–6.8 Å) reveal an arc-shaped architecture with stoichiometry Hir1₂-Hir2₄-Hir3₂-Hpc2₄. Within this assembly:
Table 2: Structural Features of the HIR Complex from Cryo-EM
Component | Position in Complex | Resolution (Å) | Key Interactions |
---|---|---|---|
HIR2 WD40 domain | Peripheral dimer | 3.2 | Binds Hpc2 NHRD via β-sheet |
HIR2 C-terminal | Central cavity | 6.8 | Contacts ASF1–H3–H4; DNA binding |
Hpc2 | Tetrameric cluster | 4.1 | Associates with H3/H4 via HRD |
ASF1–H3–H4 | Internal cavity | 2.9 | Tetramer assembly site |
Notably, the HIR2 C-terminal domain (residues 650–875) remains unresolved due to conformational flexibility but exhibits in vitro DNA-binding activity, suggesting a role in nucleosome positioning [5] [9]. Molecular dynamics simulations predict that DNA wrapping around the HIR complex induces compaction of HIR2’s basic C-terminus, facilitating histone deposition [5].
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